molecular formula C21H23BrN2O4 B268650 N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B268650
Peso molecular: 447.3 g/mol
Clave InChI: KJOBBMHYCXIRGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. It was originally developed by Abbott Laboratories as a B-cell lymphoma-2 (Bcl-2) inhibitor, and has since been shown to have activity against a range of other anti-apoptotic proteins.

Mecanismo De Acción

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis in a range of cancer cell lines, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for anti-apoptotic proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its effectiveness may be limited by the development of resistance, as well as by the fact that it only targets a subset of anti-apoptotic proteins.

Direcciones Futuras

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins, in order to overcome the limitations of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide monotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, in order to better select patients for treatment. Finally, there is also interest in the development of more potent and selective Bcl-2 inhibitors based on the structure of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide.

Métodos De Síntesis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting with the reaction of 3-bromo-4-hydroxybenzoic acid with 2,3,4,5-tetrahydrofuran-3-carboxylic acid to form the corresponding ester. This is then reacted with 4-aminophenol to form the amide, which is then acetylated to give the final product.

Aplicaciones Científicas De Investigación

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy.

Propiedades

Nombre del producto

N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Fórmula molecular

C21H23BrN2O4

Peso molecular

447.3 g/mol

Nombre IUPAC

N-[4-[acetyl(methyl)amino]phenyl]-3-bromo-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C21H23BrN2O4/c1-14(25)24(2)17-8-6-16(7-9-17)23-21(26)15-5-10-20(19(22)12-15)28-13-18-4-3-11-27-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26)

Clave InChI

KJOBBMHYCXIRGC-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

SMILES canónico

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.